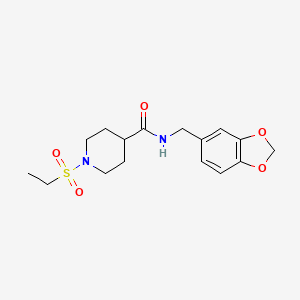![molecular formula C16H19N3O3S B4428737 4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4428737.png)
4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide
Descripción general
Descripción
4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C15H18N4O3S, and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide involves the inhibition of certain enzymes, such as PKB and CDK2. This inhibition leads to the disruption of various cellular processes, including cell cycle progression and survival signaling pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be due to its ability to activate caspases, a group of enzymes that play a key role in the apoptotic process.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. This compound has been shown to inhibit the activity of PKB and CDK2, which are involved in cell cycle progression and survival signaling pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be due to its ability to activate caspases. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide in lab experiments is its ability to inhibit the activity of certain enzymes, such as PKB and CDK2. This inhibition can be useful in studying various cellular processes, including cell cycle progression and survival signaling pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be useful in studying the mechanisms of cancer cell death. One limitation of using this compound in lab experiments is its potential toxicity, which may vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for the study of 4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide. One direction is to further investigate its mechanism of action and its effects on various cellular processes. Another direction is to explore its potential applications in cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to determine the toxicity of this compound and its potential side effects in vivo. Overall, the study of this compound has the potential to lead to new insights into the mechanisms of cancer cell death and the development of new cancer therapies.
Aplicaciones Científicas De Investigación
4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase B (PKB) and cyclin-dependent kinase 2 (CDK2), which are involved in various cellular processes. Studies have also shown that this compound can induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-23(21,22)19(2)15-9-7-13(8-10-15)16(20)18-12-14-6-4-5-11-17-14/h4-11H,3,12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOAEQNFVSQNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4428662.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4428669.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4428682.png)
![methyl 2-[({[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4428688.png)
![1-(4-methoxyphenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzoyl}piperazine](/img/structure/B4428694.png)
![N-[2-(dimethylamino)ethyl]-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4428698.png)
![2-{[(4-bromo-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4428704.png)
![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-phenylurea](/img/structure/B4428718.png)
![6-ethyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428723.png)
![3-butyl-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4428726.png)
![2-{1-cyclohexyl-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4428741.png)
![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]pyrrolidin-3-yl}-2-phenylpyridine](/img/structure/B4428758.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4428766.png)